molecular formula C21H17F2N5O2S B6546241 N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896315-83-6

N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6546241
CAS No.: 896315-83-6
M. Wt: 441.5 g/mol
InChI Key: OEMWHJUIYKEMNZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative. Its structure features:

  • A 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group.
  • A 2-methoxyphenyl group at position 5 of the triazole ring.
  • A 1H-pyrrol-1-yl moiety at position 4 of the triazole ring.
  • An N-(2,4-difluorophenyl) acetamide side chain.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-30-18-7-3-2-6-15(18)20-25-26-21(28(20)27-10-4-5-11-27)31-13-19(29)24-17-9-8-14(22)12-16(17)23/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMWHJUIYKEMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring, which is known for its diverse pharmacological properties. The presence of the difluorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound TypeTarget OrganismMIC (µg/mL)
Triazole DerivativeS. aureus0.125 - 8
Triazole DerivativeE. coli3.125
Triazole DerivativeP. aeruginosa8

Anticancer Activity

The compound's structural components suggest potential anticancer activity. A study on similar triazole derivatives indicated that they could inhibit cancer cell proliferation through various mechanisms including apoptosis induction .

Case Study: Anticancer Screening
In a screening study involving multicellular spheroids, a related triazole compound demonstrated significant cytotoxicity against several cancer cell lines. The findings suggest that modifications in the triazole structure can enhance anticancer efficacy .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and the attached phenyl groups can lead to enhanced potency and selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution at N-1Increased lipophilicity
Fluorine substitutionEnhanced receptor binding
Methoxy group presenceImproved solubility

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents on the triazole core and acetamide side chain. Key examples include:

Compound Name Substituents (Triazole Positions) Acetamide Side Chain Key Structural Differences Reference
Target Compound 5-(2-methoxyphenyl), 4-(1H-pyrrol-1-yl) N-(2,4-difluorophenyl) Baseline for comparison
N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-pyridinyl), 4-(4-methylphenyl) N-(2,4-difluorophenyl) Pyridinyl (polar) vs. methoxyphenyl (lipophilic)
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(3,4-difluorophenyl) Chlorophenyl (electron-withdrawing)
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(2-bromo-4,6-difluorophenyl) Bromine addition increases molecular weight
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(furan-2-yl), 4-ethyl N-(2,4-difluorophenyl) Furan (aromatic heterocycle) vs. pyrrole

Key Observations :

  • Electron Effects : Chlorophenyl () and bromophenyl () substituents enhance electron-withdrawing properties, which may stabilize the triazole core or influence receptor binding.

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Type Melting Point (°C) Solubility (mg/mL) Stability Notes Reference
Target Compound Not reported Not reported Likely stable in DMSO N/A
Pyridinyl-substituted analog 216–217 0.27 (TLC Rf) Stable at room temperature
Chlorophenyl-substituted analog 302–304 Low in water Degrades above 300°C

Implications :

  • Higher melting points (e.g., 302–304°C in ) correlate with rigid substituents like chlorophenyl.
  • The target compound’s methoxyphenyl group may reduce crystallinity compared to pyridinyl analogs.

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